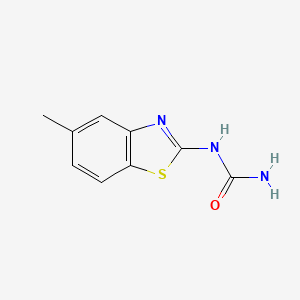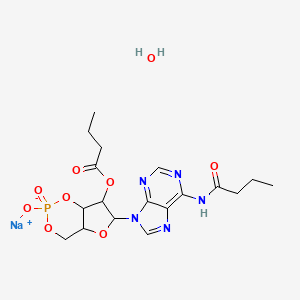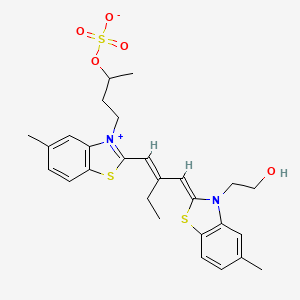
DL-Val-Leu-Arg p-Nitroanilide Acetate Salt
Übersicht
Beschreibung
DL-Val-Leu-Arg p-Nitroanilide Acetate Salt is a synthetic peptide substrate commonly used in biochemical research. It is composed of the amino acids valine, leucine, and arginine, linked to a p-nitroanilide group. This compound is often utilized in the study of protease activity, particularly serine proteases, due to its ability to release p-nitroaniline upon cleavage by these enzymes .
Wirkmechanismus
Target of Action
The primary target of DL-Val-Leu-Arg p-Nitroanilide Acetate Salt is the fibrinolytic enzyme . This enzyme plays a crucial role in the breakdown of fibrin, a protein involved in blood clotting.
Mode of Action
This compound acts as a substrate for the fibrinolytic enzyme . The compound interacts with the enzyme, leading to its cleavage and the release of p-nitroaniline. This interaction and subsequent cleavage can be measured to determine the activity of the fibrinolytic enzyme.
Biochemical Pathways
The action of this compound primarily affects the fibrinolysis pathway . Fibrinolysis is the process that prevents blood clots from growing and becoming problematic. This pathway is essential for maintaining the balance between clot formation and clot dissolution, which is crucial for normal blood flow.
Pharmacokinetics
It is known to be soluble in water , which suggests that it could be well-absorbed in the body. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would need to be studied further to fully understand its bioavailability and pharmacokinetics.
Result of Action
The action of this compound results in the measurement of the activity of the fibrinolytic enzyme . By acting as a substrate for this enzyme, it allows for the quantification of enzyme activity, which is crucial in research related to blood clotting disorders.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -20°C to maintain its stability Additionally, the pH and ionic strength of the solution it is in can affect its interaction with the fibrinolytic enzyme
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-Val-Leu-Arg p-Nitroanilide Acetate Salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The p-nitroanilide group is introduced at the final stage of the synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is typically lyophilized to ensure stability and ease of storage .
Analyse Chemischer Reaktionen
Types of Reactions
DL-Val-Leu-Arg p-Nitroanilide Acetate Salt primarily undergoes hydrolysis reactions when exposed to proteases. The cleavage of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its yellow color .
Common Reagents and Conditions
The hydrolysis reaction is commonly carried out in buffered aqueous solutions at physiological pH. Proteases such as trypsin or chymotrypsin are used as catalysts. The reaction conditions typically include a temperature of 37°C and a pH of 7.4 .
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, which is released upon cleavage of the peptide bond by the protease. The remaining peptide fragments are also formed but are not typically the focus of the analysis .
Wissenschaftliche Forschungsanwendungen
DL-Val-Leu-Arg p-Nitroanilide Acetate Salt is widely used in scientific research for the following applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DL-Val-Leu-Arg p-Nitroanilide: Similar in structure but without the acetate salt form.
DL-Val-Leu-Arg p-Nitroanilide Hydrochloride: Another salt form with similar applications.
DL-Val-Leu-Arg p-Nitroanilide Trifluoroacetate: A trifluoroacetate salt form used in similar research contexts.
Uniqueness
DL-Val-Leu-Arg p-Nitroanilide Acetate Salt is unique due to its specific use in protease activity assays. The acetate salt form provides enhanced stability and solubility compared to other salt forms, making it a preferred choice in many research applications .
Eigenschaften
IUPAC Name |
acetic acid;2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N8O5.C2H4O2/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;1-2(3)4/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSRKKXVZCDQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657579 | |
| Record name | Acetic acid--valylleucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117961-23-6 | |
| Record name | Acetic acid--valylleucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Val-Leu-Arg p-Nitroanilide acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-imidazol-1-yl)-4-methyl-1H-benzo[d]imidazole](/img/structure/B568303.png)
![2-[(Cyclopropylmethyl)sulfanyl]-6-methoxypyridine](/img/structure/B568304.png)








![(1R,10R,12S,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione](/img/structure/B568319.png)


